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Introduction
Opigolix (formerly known as ASP1707) is an orally active, non-peptide antagonist of the

gonadotropin-releasing hormone (GnRH) receptor. While initially investigated for endometriosis

and uterine fibroids, its potential role in modulating inflammatory processes led to its evaluation

in a Phase IIa clinical trial for rheumatoid arthritis (RA). This document provides a detailed

overview of the study protocol, available clinical data, and the proposed mechanism of action

for Opigolix in the context of RA. The development of Opigolix for rheumatoid arthritis was

discontinued in April 2018.

Quantitative Data Summary
The following tables summarize the key design and outcomes of the Phase IIa clinical trial

(NCT02884635) investigating Opigolix in patients with rheumatoid arthritis.[1]

Table 1: Study Design and Patient Demographics
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Parameter Description

Study Title

A Phase 2a, Randomized, Double-Blind,

Placebo-Controlled Trial of the Efficacy and

Safety of the Oral Gonadotropin-Releasing

Hormone Antagonist, ASP1707, in

Postmenopausal Female Patients With

Rheumatoid Arthritis Taking Methotrexate

Clinical Trial Identifier NCT02884635

Study Phase Phase IIa

Patient Population

Postmenopausal women with active rheumatoid

arthritis on a stable dose of methotrexate for

≥90 days.

Number of Patients 72 randomized (37 to Opigolix, 35 to Placebo)

Treatment Groups
- Opigolix (ASP1707) 30 mg twice daily +

Methotrexate- Placebo + Methotrexate

Treatment Duration 12 weeks

Table 2: Efficacy Endpoints and Results
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Endpoint Description Results

Primary Endpoint

American College of

Rheumatology 20%

improvement criteria (ACR20)

response rate at Week 12.

Opigolix did not demonstrate a

statistically significant

improvement in the ACR20

response rate compared to

placebo. Specific percentages

were not available in the public

domain.

Secondary Endpoints

- ACR20, ACR50, and ACR70

response rates at various time

points.- Disease Activity Score

(DAS) 28-CRP and DAS28-

ESR.- Tender or Swollen Joint

Counts.- Remission rates.

No significant improvement

was observed in any of the

secondary efficacy endpoints

for Opigolix compared to

placebo.

Table 3: Pharmacodynamic and Safety Outcomes

Outcome Description Results

Pharmacodynamic Marker
Plasma Luteinizing Hormone

(LH) concentration.

A rapid and sustained

decrease of >90% in plasma

LH concentration was

observed in over 90% of

patients receiving Opigolix,

with levels dropping to <1 IU/L

by week 1.[1]

Safety Incidence of adverse events.

The safety profile of Opigolix

was generally comparable to

placebo. Detailed adverse

event data is not publicly

available.

Experimental Protocols
Study Protocol: Phase IIa Clinical Trial (NCT02884635)
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1. Patient Selection:

Inclusion Criteria: Postmenopausal female patients with a diagnosis of rheumatoid arthritis

according to the 2010 ACR/EULAR classification criteria. Patients must have been on a

stable dose of methotrexate for at least 90 days prior to screening.

Exclusion Criteria: Patients with other inflammatory joint diseases, severe comorbidities, or

those who had previously failed more than one biologic DMARD.

2. Randomization and Blinding:

Eligible patients were randomized in a 1:1 ratio to receive either Opigolix 30 mg or a

matching placebo.

The study was conducted in a double-blind manner, where both patients and investigators

were unaware of the treatment allocation.

3. Treatment Regimen:

Patients in the active treatment group received Opigolix 30 mg orally, twice daily, for 12

weeks.

Patients in the control group received a matching placebo orally, twice daily, for 12 weeks.

All patients continued their stable background methotrexate therapy throughout the study.

4. Efficacy Assessments:

The primary efficacy endpoint was the proportion of patients achieving an ACR20 response

at week 12.

Secondary efficacy endpoints included ACR50 and ACR70 responses, changes in DAS28-

CRP and DAS28-ESR, and changes in tender and swollen joint counts from baseline.

5. Pharmacodynamic Assessment:

Blood samples were collected at baseline and at specified time points throughout the study

to measure plasma concentrations of luteinizing hormone (LH).
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6. Safety Monitoring:

Adverse events were monitored and recorded at each study visit.

Laboratory safety parameters, including hematology and clinical chemistry, were assessed at

baseline and at regular intervals.

Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of Opigolix in Rheumatoid
Arthritis
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Caption: Proposed mechanism of Opigolix in RA.
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Experimental Workflow of the Phase IIa Clinical Trial

Screening & Enrollment

Randomization & Treatment

Assessment & Follow-up

Patient Screening
(n=105)

Inclusion/Exclusion Criteria Met

Enrollment & Informed Consent
(n=72)

Randomization (1:1)

Opigolix 30mg BID + MTX
(n=37)

Placebo BID + MTX
(n=35)

12-Week Treatment Period

Study Visits
(Weeks 1, 2, 4, 8, 12)

Baseline Assessment
(ACR, DAS28, Joint Counts)

Primary Endpoint Assessment
(ACR20 at Week 12) Secondary Endpoint Assessment Safety Monitoring

Click to download full resolution via product page

Caption: Workflow of the Opigolix Phase IIa RA trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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